molecular formula C8H16O2 B102743 Isopropyl valerate CAS No. 18362-97-5

Isopropyl valerate

Cat. No.: B102743
CAS No.: 18362-97-5
M. Wt: 144.21 g/mol
InChI Key: OCAIYHCKLADPEG-UHFFFAOYSA-N
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Description

Isopropyl valerate, also known as isopropyl pentanoate, is an ester formed from isopropanol and valeric acid. It is a colorless liquid with a fruity odor, commonly used in the fragrance and flavor industry. The molecular formula of this compound is C8H16O2, and it has a molar mass of 144.21 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropyl valerate can be synthesized through the esterification of valeric acid with isopropanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water, which drives the reaction towards ester formation.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes. The reactants, valeric acid and isopropanol, are fed into a reactor along with an acid catalyst. The reaction mixture is heated, and the ester is distilled off as it forms. This method ensures high yields and purity of the final product .

Types of Reactions:

    Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of valeric acid and isopropanol.

    Oxidation: The ester can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Reduction: Reduction of this compound can yield alcohols, although this reaction is less common.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Hydrolysis: Valeric acid and isopropanol.

    Oxidation: Various carboxylic acids and ketones.

    Reduction: Alcohols.

Scientific Research Applications

Isopropyl valerate has several applications in scientific research and industry:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in studies involving esterases and other enzymes that catalyze ester hydrolysis.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the solubility of certain drugs.

    Industry: Widely used in the fragrance and flavor industry to impart fruity notes to products.

Mechanism of Action

The mechanism of action of isopropyl valerate primarily involves its hydrolysis by esterases, enzymes that catalyze the breakdown of esters into their corresponding acids and alcohols. This reaction occurs in biological systems, where esterases are present in various tissues. The hydrolysis of this compound results in the release of valeric acid and isopropanol, which can then participate in further metabolic pathways .

Comparison with Similar Compounds

Isopropyl valerate stands out due to its specific combination of properties, making it particularly valuable in the fragrance and flavor industry.

Properties

IUPAC Name

propan-2-yl pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-4-5-6-8(9)10-7(2)3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCAIYHCKLADPEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10171457
Record name Isopropyl valerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10171457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18362-97-5
Record name Isopropyl pentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18362-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopropyl valerate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isopropyl valerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10171457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropyl valerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.381
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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